molecular formula C8H16ClNO2 B13585598 Methyl2-amino-4-cyclopropylbutanoatehydrochloride

Methyl2-amino-4-cyclopropylbutanoatehydrochloride

Cat. No.: B13585598
M. Wt: 193.67 g/mol
InChI Key: SIBZTYSYEQZGOH-UHFFFAOYSA-N
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Description

Methyl2-amino-4-cyclopropylbutanoatehydrochloride is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and a butanoate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-4-cyclopropylbutanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Esterification: The butanoate ester can be formed through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-4-cyclopropylbutanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl2-amino-4-cyclopropylbutanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-amino-4-cyclopropylbutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl2-amino-4-cyclopropylbutanoatehydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Methyl 2-(methylamino)butanoate hydrochloride: Similar structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    2-Amino-4-methylpyridinium-4-hydroxybenzolate: Different core structure but shares the presence of an amino group and ester functionality.

    2-Amino-4H-chromene derivatives: Contains a heterocyclic core, offering different chemical and biological properties.

The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl 2-amino-4-cyclopropylbutanoate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H

InChI Key

SIBZTYSYEQZGOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1CC1)N.Cl

Origin of Product

United States

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